molecular formula C15H13FO4 B6402845 3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261958-27-3

3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6402845
CAS No.: 1261958-27-3
M. Wt: 276.26 g/mol
InChI Key: XRQWHDDDJRNOBO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is an organic compound that features both fluorine and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Sandmeyer Reaction: Substitution of the diazonium group with a fluorine atom.

    Methoxylation: Introduction of methoxy groups via nucleophilic substitution.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-3-hydroxyphenyl)-5-hydroxybenzoic acid.

    Reduction: Formation of 3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methoxyphenyl)benzoic acid
  • 3-(4-Fluoro-3-hydroxyphenyl)-5-methoxybenzoic acid
  • 3-(4-Chloro-3-methoxyphenyl)-5-methoxybenzoic acid

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid is unique due to the specific combination of fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-13(16)14(8-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQWHDDDJRNOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690194
Record name 4'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-27-3
Record name 4'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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